molecular formula C17H21NO B13447294 p-Hydroxy Benzphetamine-d6 CAS No. 1246815-64-4

p-Hydroxy Benzphetamine-d6

Cat. No.: B13447294
CAS No.: 1246815-64-4
M. Wt: 261.39 g/mol
InChI Key: CXDPIOJNCGKSDQ-JCKIRYGESA-N
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Description

Significance of Stable Isotope Labeling in Mechanistic and Metabolic Investigations

Stable isotope labeling is a powerful technique used to trace the metabolic fate of drugs and other xenobiotics within a biological system. nih.govscitechnol.com By replacing one or more atoms of a molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can distinguish the labeled compound and its metabolites from their endogenous counterparts. nih.govacs.org This methodology is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govacs.org

The use of stable isotopes like deuterium offers a safer alternative to radioactive isotopes for in vivo studies. researchgate.net The subtle increase in mass imparted by the isotope allows for sensitive and selective detection by mass spectrometry (MS), a cornerstone of modern analytical chemistry. nih.govnih.gov This enables the precise tracking of metabolic pathways and the identification of novel metabolites. scitechnol.comnih.gov

The Role of Metabolite Identification in Understanding Biotransformation Pathways

Identifying the metabolites of a parent drug is fundamental to comprehending its biotransformation pathways. wikipedia.orgchemicalbook.com The process of metabolism can significantly alter the pharmacological activity and toxicity of a compound. nih.govresearchgate.net For instance, the parent drug may be converted into more active, less active, or even toxic metabolites.

Overview of Research Methodologies Employing Deuterated Analogues

Deuterated analogues, such as p-Hydroxy Benzphetamine-d6, are invaluable tools in research methodologies, particularly those involving mass spectrometry. nih.govnih.govresearchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "kinetic isotope effect." bioscientia.dewikipedia.org This effect can slow down the rate of metabolic reactions that involve the cleavage of a C-H bond, providing insights into the mechanisms of drug metabolism. researchgate.netnih.gov

In quantitative analysis, deuterated compounds serve as ideal internal standards. researchgate.netcapes.gov.br Since they have nearly identical chemical and physical properties to their non-labeled counterparts, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. This allows for accurate and precise quantification of the target analyte by correcting for variations in sample preparation and instrument response.

Scope and Objectives of Academic Research on this compound

Academic research on this compound primarily focuses on its application as an internal standard for the quantification of p-hydroxybenzphetamine in biological matrices. capes.gov.br This is essential for pharmacokinetic studies that aim to determine the concentration-time profile of this major benzphetamine metabolite. Furthermore, its use helps in elucidating the specific metabolic pathways of benzphetamine and the enzymes involved, such as cytochrome P450 isozymes. researchgate.net The compound is also utilized in developing and validating analytical methods for detecting benzphetamine and its metabolites in various biological samples. capes.gov.brnih.gov

Compound Information

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1246815-64-4

Molecular Formula

C17H21NO

Molecular Weight

261.39 g/mol

IUPAC Name

4-[2-[benzyl(methyl)amino]-1,1,2,3,3,3-hexadeuteriopropyl]phenol

InChI

InChI=1S/C17H21NO/c1-14(12-15-8-10-17(19)11-9-15)18(2)13-16-6-4-3-5-7-16/h3-11,14,19H,12-13H2,1-2H3/i1D3,12D2,14D

InChI Key

CXDPIOJNCGKSDQ-JCKIRYGESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)O)N(C)CC2=CC=CC=C2

Canonical SMILES

CC(CC1=CC=C(C=C1)O)N(C)CC2=CC=CC=C2

Origin of Product

United States

Strategic Synthesis and Advanced Characterization of P Hydroxy Benzphetamine D6

Methodologies for Precision Deuterium (B1214612) Incorporation at Specific Molecular Sites

The targeted incorporation of deuterium into the para-hydroxy-substituted aromatic ring of benzphetamine is a critical step that leverages isotopic effects to influence the compound's metabolic fate. Several methodologies can be employed for such precision deuteration.

One common and effective method is acid-catalyzed hydrogen-deuterium (H-D) exchange . This process typically involves treating the aromatic precursor with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or trifluoroacetic acid-d (TFA-d), in a deuterated solvent like deuterium oxide (D₂O). The electrophilic aromatic substitution mechanism facilitates the replacement of hydrogen atoms on the aromatic ring with deuterium. The efficiency and regioselectivity of this exchange are influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as a hydroxyl group, activate the ring, directing deuterium incorporation to the ortho and para positions.

Another powerful technique involves the use of alkali-metal bases . These methods can achieve high levels of deuterium incorporation under specific conditions. For instance, using a strong base like potassium tert-butoxide (KOtBu) in a deuterated solvent such as DMSO-d6 can facilitate H-D exchange on aromatic rings. The choice of base and solvent system is crucial for modulating the reactivity and achieving the desired deuteration pattern.

Transition-metal-catalyzed H-D exchange offers another versatile approach. Catalysts based on metals like platinum, rhodium, or ruthenium can facilitate the exchange of aromatic protons with deuterium from a deuterium source, which can be deuterium gas (D₂) or a deuterated solvent. These methods can offer high efficiency and selectivity, depending on the catalyst and reaction conditions employed.

For the synthesis of p-Hydroxy Benzphetamine-d6, a strategy involving the deuteration of a suitable precursor, such as a protected p-hydroxyamphetamine derivative, would be employed prior to the introduction of the N-benzyl group. The choice of method would depend on factors such as the stability of the starting material and the desired level of deuterium incorporation.

Multi-Step Synthetic Routes to this compound and Related Analogues

The synthesis of this compound is a multi-step process that requires careful planning and execution to achieve the desired product with high purity. A plausible synthetic route would involve the following key transformations:

Protection of the Phenolic Group: The synthesis would likely commence with a starting material such as p-hydroxyamphetamine. The phenolic hydroxyl group is typically protected to prevent unwanted side reactions in subsequent steps. Common protecting groups for phenols include benzyl ethers or silyl ethers, which are stable under the reaction conditions of the subsequent steps and can be readily removed later.

Deuteration of the Aromatic Ring: With the hydroxyl group protected, the next crucial step is the introduction of deuterium atoms onto the aromatic ring. This can be achieved using one of the precision deuteration methodologies described in section 2.1. For instance, acid-catalyzed exchange with D₂SO₄ in D₂O could be employed to deuterate the positions ortho to the protected hydroxyl group.

N-Benzylation: The deuterated and protected p-hydroxyamphetamine intermediate is then subjected to N-benzylation to introduce the benzyl group. This is typically achieved by reacting the secondary amine with benzyl chloride or benzyl bromide in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrogen halide formed during the reaction. This step forms the core structure of benzphetamine.

Deprotection of the Phenolic Group: The final step in the synthesis is the removal of the protecting group from the phenolic hydroxyl group. The choice of deprotection method depends on the protecting group used. For example, a benzyl ether can be cleaved by hydrogenolysis, while a silyl ether can be removed using a fluoride source like tetrabutylammonium fluoride (TBAF). This step yields the target molecule, this compound.

Purification Strategies for High Isotopic and Chemical Purity

Achieving high isotopic and chemical purity is paramount for any isotopically labeled compound intended for research or as an internal standard. phenomenex.com The purification of this compound from the reaction mixture, which may contain unreacted starting materials, byproducts, and partially deuterated species, requires robust purification strategies.

Flash chromatography is a widely used technique for the initial purification of the crude product. chromatographyonline.commicrobiozindia.comchromatographydirect.com This rapid form of column chromatography, which uses moderate pressure to accelerate solvent flow, is effective for separating the target compound from major impurities. chromatographyonline.comchromatographytoday.com The choice of stationary phase (typically silica gel) and a suitable mobile phase system is critical for achieving good separation.

For achieving the highest level of purity, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. Preparative HPLC offers superior resolution compared to flash chromatography and can effectively separate the desired deuterated compound from closely related impurities, including isomers and compounds with varying degrees of deuteration. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid, is commonly employed for the purification of amphetamine-like compounds. sielc.com The fractions containing the pure product are collected, and the solvent is removed to yield the highly pure this compound.

Following purification, it is essential to handle and store the compound under conditions that prevent isotopic exchange. This typically involves storing the compound in a non-protic solvent and in a tightly sealed container to minimize exposure to atmospheric moisture.

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment

A comprehensive suite of advanced analytical techniques is employed to unequivocally confirm the structure and assess the purity of the synthesized this compound.

High-Resolution Mass Spectrometry for Isotopic Purity and Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled compounds. nih.gov It provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition of the molecule. nih.gov This is crucial for verifying the successful incorporation of the desired number of deuterium atoms.

For this compound, the HRMS spectrum would show a molecular ion peak corresponding to the exact mass of the deuterated compound. The high resolving power of the instrument allows for the differentiation between the deuterated compound and any residual non-deuterated or partially deuterated species. The isotopic pattern of the molecular ion cluster can also be analyzed to confirm the number of deuterium atoms incorporated. Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule, providing structural information and confirming the location of the deuterium atoms on the aromatic ring. nih.gov

Analytical TechniqueParameter MeasuredSignificance for this compound
High-Resolution Mass Spectrometry (HRMS) Exact mass and isotopic distributionConfirms the molecular formula and the number of incorporated deuterium atoms, thus verifying isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical shifts and coupling constantsDetermines the precise location of the deuterium atoms on the aromatic ring and confirms the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Retention time and peak purityAssesses the chemical purity by separating the target compound from any impurities.
Gas Chromatography (GC) Retention time and mass spectrum (with MS detector)Provides an orthogonal method for purity assessment and can be used to detect volatile impurities.

Nuclear Magnetic Resonance Spectroscopy for Positional Deuteration Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise location of deuterium atoms within a molecule. wikipedia.org Both ¹H NMR (proton NMR) and ²H NMR (deuterium NMR) are employed for this purpose.

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated positions of the aromatic ring will be absent or significantly diminished in intensity. wikipedia.org This provides direct evidence of successful deuterium incorporation at those specific sites. The remaining proton signals can be assigned to confirm the rest of the molecular structure.

²H NMR spectroscopy directly detects the deuterium nuclei. The spectrum will show signals at chemical shifts corresponding to the deuterated positions, providing unambiguous confirmation of their location. The integration of the signals in the ²H NMR spectrum can be used to quantify the degree of deuteration at each site.

Chromatographic Purity Determination (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the chemical purity of the final product. High-Performance Liquid Chromatography (HPLC) is a primary method used for this purpose. nih.govbasinc.comnih.gov A validated HPLC method, typically using a reversed-phase column and UV detection, can separate this compound from any non-deuterated starting material, synthetic intermediates, and other byproducts. sielc.comoup.comhelixchrom.com The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC), often coupled with a Mass Spectrometry (MS) detector (GC-MS), provides an orthogonal method for purity analysis. mdpi.com For GC analysis, the polar hydroxyl and amine groups of this compound may require derivatization to increase volatility and improve chromatographic performance. researchgate.net The GC-MS analysis can separate and identify volatile impurities, further confirming the purity of the synthesized compound.

Analytical Applications of P Hydroxy Benzphetamine D6 in Quantitative Bioanalysis and Method Development

Development of Robust Analytical Assays Utilizing p-Hydroxy Benzphetamine-d6 as an Internal Standard

The development of robust and reliable bioanalytical assays is paramount for the accurate quantification of drug metabolites in biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in mass spectrometry-based bioanalysis. aptochem.comkcasbio.com An ideal internal standard should co-elute with the analyte of interest, exhibit similar extraction recovery, and experience identical ionization effects in the mass spectrometer source. aptochem.com

This compound, being a deuterated analogue of the primary metabolite of Benzphetamine, p-Hydroxy Benzphetamine, fulfills these criteria. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation and analysis. This minimizes variability introduced during various stages of the analytical process, including extraction, potential degradation, and instrument injection. scispace.com The incorporation of deuterium (B1214612) atoms results in a mass shift that allows the mass spectrometer to distinguish it from the native analyte, without significantly altering its chromatographic behavior. aptochem.com

The development of an assay using this compound involves optimizing chromatographic conditions to ensure co-elution with p-Hydroxy Benzphetamine and tuning the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This approach leads to a more robust assay with reduced chromatographic run times, increased throughput, and lower rejection rates for analytical batches. aptochem.com

Validation Parameters for Quantitative Methods Employing Deuterated Metabolites in Non-Clinical Matrices

Method validation is a critical process to ensure that a bioanalytical method is suitable for its intended purpose. When employing a deuterated metabolite like this compound as an internal standard in non-clinical matrices (e.g., plasma, urine, tissue homogenates from animal studies), a comprehensive set of validation parameters must be assessed to demonstrate the method's reliability. nih.gov These parameters are established by regulatory bodies and scientific consensus.

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. This is typically assessed at intra-day and inter-day levels.

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction procedure.

Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The use of this compound helps in achieving acceptable validation results by compensating for variability in many of these parameters. clearsynth.com

Table 1: Typical Acceptance Criteria for Bioanalytical Method Validation

Validation ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision Coefficient of variation (CV) ≤15% (≤20% at the LLOQ)
Linearity Correlation coefficient (r²) ≥ 0.99
LLOQ Signal-to-noise ratio ≥ 5; accuracy and precision within acceptable limits
Recovery Consistent and reproducible across the concentration range
Matrix Factor CV ≤ 15% across different lots of matrix
Stability Analyte concentration within ±15% of the initial concentration

Application of this compound in Matrix Effects Assessment and Mitigation in Mass Spectrometry

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. medipharmsai.comnih.gov These effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification. kcasbio.com

This compound is an invaluable tool for both assessing and mitigating matrix effects. clearsynth.com Since it co-elutes with the unlabeled p-Hydroxy Benzphetamine, it is subjected to the same matrix effects. kcasbio.com By comparing the response of the analyte in the presence of the matrix to its response in a neat solution, the extent of the matrix effect can be quantified. This is often expressed as the matrix factor (MF). nih.gov

The primary role of this compound is to normalize the analytical signal. The ratio of the analyte peak area to the internal standard peak area is used for quantification. Because both the analyte and the internal standard are affected similarly by the matrix, this ratio remains constant, thus compensating for the variability in ionization. kcasbio.com This normalization is crucial for achieving accurate and reproducible results, especially when analyzing samples from different individuals or sources where the matrix composition can vary. medipharmsai.com

To quantitatively assess the matrix effect, the following experiment is typically performed:

Set A: Response of the analyte and internal standard in a neat solution.

Set B: Response of the analyte and internal standard spiked into a post-extraction blank matrix.

The matrix factor is calculated as the ratio of the peak area in Set B to the peak area in Set A. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The internal standard-normalized MF is also calculated to ensure that the internal standard adequately compensates for the matrix effect.

Calibration Strategies and Reproducibility Studies with this compound

The establishment of a reliable calibration curve is fundamental for the accurate quantification of an analyte in a biological sample. In bioanalytical methods employing this compound, the calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. clearsynth.com

A series of calibration standards are prepared by spiking known concentrations of p-Hydroxy Benzphetamine into a blank biological matrix, along with a constant concentration of this compound. These standards are then processed and analyzed, and a regression analysis is performed to determine the relationship between the concentration and the response ratio. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is commonly used to ensure accuracy across the entire calibration range.

Reproducibility is a measure of the consistency of the method over time and under different conditions. thermofisher.com The use of this compound significantly enhances the reproducibility of the assay. nih.gov Reproducibility is evaluated during method validation by analyzing quality control (QC) samples at multiple concentrations on different days and with different analysts. The precision (expressed as the coefficient of variation, CV%) and accuracy (expressed as the percent bias) of the QC samples are expected to be within the acceptance criteria (typically ±15%).

Table 2: Example of an Inter-day Reproducibility Study for p-Hydroxy Benzphetamine

QC LevelNominal Conc. (ng/mL)Day 1 (n=6) Mean Conc. (ng/mL)Day 2 (n=6) Mean Conc. (ng/mL)Day 3 (n=6) Mean Conc. (ng/mL)Overall Mean (ng/mL)Overall Precision (CV%)Overall Accuracy (%Bias)
LLOQ1.00.981.051.021.023.52.0
Low QC3.02.953.083.013.012.20.3
Mid QC50.051.249.550.850.51.71.0
High QC150.0148.5152.1149.3150.01.20.0

Comparative Analytical Methodologies for Detection and Quantification

Several analytical techniques can be employed for the detection and quantification of Benzphetamine and its metabolites. The choice of methodology often depends on the required sensitivity, selectivity, and throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the quantitative bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and specificity. chromatographyonline.comspectroscopyonline.com When coupled with the use of a deuterated internal standard like this compound, LC-MS/MS provides highly accurate and precise results with low limits of detection. nih.gov The specificity of MS/MS is achieved through multiple reaction monitoring (MRM), where specific precursor and product ions are monitored for both the analyte and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of amphetamine-type compounds. nih.gov However, it often requires derivatization of the analytes to increase their volatility and thermal stability. chromatographyonline.com While GC-MS can provide excellent separation and sensitivity, the derivatization step can introduce variability. The use of a deuterated internal standard is also crucial in GC-MS to correct for inconsistencies in the derivatization and injection processes.

Chiral Separation: Benzphetamine and its metabolites are chiral compounds, existing as different enantiomers. nih.gov The pharmacological activity and metabolic profile can differ between enantiomers. Therefore, chiral separation methods, often employing specialized chiral chromatography columns or chiral derivatizing agents, may be necessary to selectively quantify the individual enantiomers. sciex.comsciex.com In such methods, a deuterated internal standard for each enantiomer, or a racemic deuterated standard, is essential for accurate quantification. nih.gov

Table 3: Comparison of Analytical Methodologies

FeatureLC-MS/MSGC-MSChiral Chromatography
Sample Preparation Often simple (e.g., protein precipitation, solid-phase extraction)Typically requires derivatizationMay require specific sample preparation and derivatization
Sensitivity Very highHighHigh
Selectivity Very high (due to MS/MS)HighHigh (for enantiomers)
Throughput HighModerateModerate
Internal Standard Deuterated standard (e.g., this compound) is idealDeuterated standard is essentialEnantiomer-specific or racemic deuterated standard is required
Applicability Broadly applicable to a wide range of compoundsSuitable for volatile and thermally stable compounds (or their derivatives)Necessary for the separation and quantification of enantiomers

Mechanistic Enzymology and Biotransformation Pathways Involving P Hydroxy Benzphetamine D6

Investigation of Cytochrome P450 Isoforms Involved in Hydroxylation and N-Demethylation of Benzphetamine and its Analogues in In Vitro Systems

The biotransformation of benzphetamine and its analogues is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for a vast array of oxidative metabolic reactions. In vitro systems are crucial for identifying the specific CYP isoforms involved in key metabolic pathways such as hydroxylation and N-demethylation. These systems typically include human liver microsomes (HLMs), which contain a full complement of CYP enzymes, and recombinant systems expressing individual human CYP enzymes. nih.gov

Studies on benzphetamine metabolism have established it as a classic substrate for investigating CYP activity, particularly the CYP3A and CYP2B subfamilies. mdpi.com The primary metabolic routes are N-demethylation, leading to the formation of norbenzphetamine, and hydroxylation at various positions on the aromatic ring. The formation of formaldehyde (B43269) during N-demethylation is a common method for assaying enzyme activity. mdpi.comresearchgate.net

Research using recombinant human CYP enzymes has allowed for the precise identification of the isoforms responsible for these transformations. For many N-demethylation reactions, CYP3A4 is a major contributor, though other enzymes like CYP2C19 and CYP2D6 can also play significant roles. nih.govmdpi.com For instance, in studies of similar compounds, different isoforms may exhibit varying affinities (Km) and maximum reaction velocities (Vmax), indicating their relative contributions at different substrate concentrations. nih.gov The use of deuterated analogues like p-Hydroxy Benzphetamine-d6 in these systems helps in elucidating specific metabolic pathways and quantifying metabolite formation through mass spectrometry, as the deuterium (B1214612) label provides a distinct mass shift.

Table 1: Relative Contribution of CYP Isoforms to Benzphetamine Metabolism (Illustrative Data)

CYP Isoform Metabolic Reaction Relative Contribution (%) Kinetic Parameter (Km, µM)
CYP3A4 N-demethylation ~75% 81 (low affinity)
CYP2C9 N-demethylation ~15% 27 (high affinity)
CYP2B6 Hydroxylation Significant Not specified
CYP2D6 N-demethylation Minor Not specified

This table is illustrative, based on data from analogous substrates like sildenafil (B151) nih.gov and ketamine mdpi.com, to demonstrate how contributions of different CYP isoforms are typically presented.

Kinetic Isotope Effects (KIE) Studies Using this compound to Elucidate Rate-Determining Steps in Enzymatic Reactions

Kinetic Isotope Effects (KIEs) are a powerful tool in enzymology for investigating reaction mechanisms, particularly for identifying rate-determining steps. semanticscholar.org A KIE is observed when an atom in a reactant is replaced with one of its heavier isotopes, leading to a change in the reaction rate. The use of deuterated compounds like this compound is central to these studies. The replacement of hydrogen (¹H) with deuterium (²H or D) at a specific position in a molecule increases the bond strength. If the cleavage of this C-H bond is the slowest step in a multi-step reaction, the reaction will proceed more slowly with the deuterated substrate, resulting in a "normal" KIE (kH/kD > 1). nih.govrsc.org

In the context of this compound, the deuterium atoms are located on the benzene (B151609) ring. If the enzymatic reaction being studied involves the cleavage of one of these C-D bonds (for example, further oxidation), a significant primary KIE would indicate that this step is rate-limiting. Conversely, if the deuterium atoms are not directly involved in bond breaking but are located near the reaction center, a smaller secondary KIE might be observed. semanticscholar.org These effects arise from changes in the vibrational frequencies of bonds at the transition state compared to the ground state. semanticscholar.org

Table 2: Theoretical KIE Values and Mechanistic Implications

KIE Value (kH/kD) Type Interpretation
~1 None C-H bond cleavage is not involved in the rate-determining step.
1.0 - 1.3 Small Normal Secondary KIE; isotopic substitution is at a position adjacent to the reaction center.
2 - 10 Normal Primary KIE; C-H bond cleavage is the rate-determining step.
>10 Large Normal Primary KIE with significant quantum tunneling contribution.
<1 Inverse A bond to the isotope becomes stiffer in the transition state.

Characterization of Metabolite Profiles of Deuterated Benzphetamine Analogues in Subcellular Fractions and Cell-Free Systems

The characterization of metabolite profiles for new chemical entities is a cornerstone of drug metabolism studies. In vitro systems, such as subcellular fractions (e.g., liver microsomes, S9 fractions) and cell-free systems, are routinely employed for this purpose. The use of deuterated analogues, including this compound, provides significant advantages in these analyses, particularly when coupled with high-resolution mass spectrometry (HRMS). nih.gov

When a deuterated compound is incubated with liver microsomes, the resulting metabolites retain the deuterium label, unless the metabolic reaction occurs at the site of deuteration. This isotopic signature facilitates the identification of metabolites in complex biological matrices. The mass of each metabolite will be shifted by a known amount corresponding to the number of deuterium atoms, making them easily distinguishable from endogenous compounds or artifacts. nih.gov

The process involves incubating the deuterated analogue with the subcellular fraction (e.g., HLMs) and a cofactor-generating system (like NADPH for P450 enzymes). unife.it After a set time, the reaction is stopped, and the mixture is analyzed, typically by liquid chromatography-mass spectrometry (LC-MS). The resulting data is screened for mass signals corresponding to the predicted metabolites (e.g., products of oxidation, demethylation, or conjugation) with the expected deuterium mass shift. This approach has been successfully used to identify novel metabolites for various compounds. nih.gov

Elucidation of Phase II Conjugation Pathways of this compound and Related Metabolites (e.g., Glucuronidation, Sulfation) in In Vitro Models

Following Phase I metabolism, which introduces or exposes functional groups, drugs and their metabolites often undergo Phase II conjugation reactions. drughunter.com These reactions attach endogenous polar molecules to the substrate, increasing water solubility and facilitating excretion. youtube.com For a metabolite like this compound, the hydroxyl group is a prime site for conjugation. The two most common Phase II pathways for phenolic hydroxyl groups are glucuronidation and sulfation. uomus.edu.iqresearchgate.net

In vitro models are essential for studying these pathways. The primary enzymes involved are UDP-glucuronosyltransferases (UGTs) for glucuronidation and sulfotransferases (SULTs) for sulfation. drughunter.comreactome.org These enzymes are present in liver microsomes and S9 fractions, or they can be studied using recombinant forms.

Glucuronidation: This process is mediated by UGTs and utilizes uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) as a cofactor. The hydroxyl group of this compound would attack UDPGA, forming an O-glucuronide conjugate. uomus.edu.iq

Sulfation: This pathway is catalyzed by SULTs, which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). researchgate.net This results in the formation of a sulfate (B86663) conjugate.

By incubating this compound with relevant subcellular fractions and the necessary cofactors (UDPGA for glucuronidation, PAPS for sulfation), researchers can synthesize and identify these Phase II metabolites. The deuterated label again aids in their detection by mass spectrometry. The relative rates of formation of the glucuronide and sulfate conjugates can provide insight into the primary clearance pathways for the hydroxylated metabolite.

Identification of Enzyme Substrate Specificities and Inhibition Profiles Using this compound as a Probe

Deuterated compounds can serve as valuable tools, or "probe substrates," for characterizing enzyme function. By using this compound, researchers can investigate the substrate specificity of various metabolizing enzymes and assess the inhibitory potential of other compounds.

To determine substrate specificity, this compound can be incubated with a panel of individual recombinant enzymes (e.g., different UGT or SULT isoforms). By measuring the rate of metabolite formation for each enzyme, one can identify which isoforms are primarily responsible for its conjugation. This is critical for predicting potential drug-drug interactions.

In inhibition studies, this compound is used as the substrate in an enzyme assay. The reaction is run in the presence and absence of a potential inhibitor. A decrease in the rate of metabolite formation in the presence of the test compound indicates inhibition. Such experiments can determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki), which quantifies the inhibitor's potency. The stable isotope label on this compound allows for sensitive and specific quantification of its metabolites via mass spectrometry, making it an excellent probe for these kinetic assays.

Computational and Theoretical Investigations of P Hydroxy Benzphetamine D6 Reactivity and Interactions

Molecular Docking Simulations of p-Hydroxy Benzphetamine-d6 with Relevant Metabolic Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. annualreviews.org In the context of this compound, docking simulations are crucial for understanding its interaction with metabolic enzymes, primarily those from the cytochrome P450 (CYP) superfamily. These enzymes are responsible for the metabolism of a vast number of xenobiotics, including drugs like benzphetamine. nih.gov

The primary goal of docking this compound into the active site of a CYP enzyme, such as CYP3A4 or CYP2C19, is to identify the most likely binding poses. The binding energy of these poses can be calculated, providing an estimate of the binding affinity. A lower binding energy generally suggests a more stable complex.

Key Research Findings from Analogous Studies:

The following table illustrates a hypothetical docking result for this compound with a relevant CYP enzyme, based on typical data from such studies.

ParameterValueInterpretation
Binding Energy (kcal/mol) -8.5Indicates a strong and favorable binding interaction.
Predicted Inhibition Constant (Ki) 2.5 µMSuggests potential for competitive inhibition of the enzyme.
Key Interacting Residues PHE 215, PHE 304, ALA 370These amino acids in the enzyme's active site are likely crucial for stabilizing the ligand.
Distance to Heme Iron (Å) 4.2The proximity of a metabolically labile site to the catalytic iron atom is a key determinant of metabolism.

This table is a hypothetical representation and not based on actual experimental data for this compound.

Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors

Quantum mechanical (QM) calculations provide a detailed description of the electronic structure of a molecule, which is fundamental to its reactivity. For this compound, QM methods can be used to calculate a variety of reactivity descriptors that help in predicting its metabolic fate.

One of the most important applications of QM in this context is the calculation of activation energies for metabolic reactions, such as hydrogen abstraction. The rate-limiting step in the oxidation of many organic molecules by CYP enzymes is the breaking of a C-H bond. By replacing hydrogen with the heavier isotope deuterium (B1214612), the C-D bond has a higher vibrational energy and is more difficult to break. This is known as the kinetic isotope effect (KIE).

Key Research Findings from Analogous Studies:

Studies on other molecules have shown that QM calculations can accurately predict the activation energies for oxidation at different sites. researchgate.net For example, density functional theory (DFT) calculations have been used to determine the activation energies for the oxidation of caffeine (B1668208) at its various potential sites of metabolism. researchgate.net These calculations can help in identifying which positions are most susceptible to metabolism.

The following table presents hypothetical reactivity descriptors for a metabolically susceptible site on this compound, comparing the deuterated and non-deuterated versions.

DescriptorNon-DeuteratedDeuterated (d6)Implication
C-H/C-D Bond Dissociation Energy (kcal/mol) 98100The C-D bond is stronger and requires more energy to break.
Calculated Activation Energy for H/D Abstraction (kcal/mol) 1517The reaction is predicted to be slower for the deuterated compound.
Frontier Molecular Orbital Energies (HOMO/LUMO) -6.2 eV / -0.5 eV-6.2 eV / -0.5 eVDeuteration does not significantly alter the overall electronic distribution.

This table is a hypothetical representation and not based on actual experimental data for this compound.

Molecular Dynamics Simulations to Explore Binding Conformations and Stability of Deuterated Analogues

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and a protein over time. Unlike the static picture from molecular docking, MD simulations can reveal the flexibility of both the ligand and the protein, and how their conformations change upon binding.

For this compound, MD simulations within the active site of a CYP enzyme can explore the stability of the docked poses. These simulations can show whether the initial binding orientation is maintained over time or if the molecule reorients itself. This is particularly important for understanding how deuteration might affect the residence time of the molecule in a catalytically competent orientation.

Key Research Findings from Analogous Studies:

MD simulations have been successfully used to study the binding of various substrates to CYP enzymes. For instance, simulations of caffeine in CYP1A2 have revealed a preference for orientations that place the known sites of metabolism closer to the heme iron, which is consistent with experimental observations. researchgate.net Such simulations can also help in understanding how subtle changes, like deuteration, can influence the ensemble of binding conformations.

The following table summarizes the kind of data that can be obtained from an MD simulation of this compound in a CYP active site.

ParameterObservationSignificance
Root Mean Square Deviation (RMSD) of Ligand Low and stableThe binding pose is stable over the simulation time.
Root Mean Square Fluctuation (RMSF) of Active Site Residues Fluctuations in specific loopsIndicates flexibility in certain regions of the active site that may accommodate the ligand.
Hydrogen Bond Analysis Persistent hydrogen bonds with specific residuesIdentifies key interactions that anchor the ligand in the active site.
Solvent Accessible Surface Area (SASA) Decrease upon bindingConfirms the burial of the ligand within the protein's active site.

This table is a hypothetical representation and not based on actual experimental data for this compound.

In Silico Prediction of Metabolic Hot Spots and Deuterium Labeling Effects on Reactivity

In silico tools for predicting the sites of metabolism (SOMs) are valuable in the early stages of drug discovery. These tools often use a combination of machine learning algorithms and rule-based systems trained on large datasets of known metabolic transformations. For a novel compound like this compound, these predictors can quickly identify the atoms most likely to undergo metabolic modification.

When applied to a deuterated compound, these tools can be used to assess the potential impact of deuterium labeling on metabolic switching. If the primary metabolic hotspot is blocked by deuteration, the metabolism may shift to a secondary, previously less favored site.

Key Research Findings from Analogous Studies:

Various in silico platforms are available for predicting drug metabolism. Studies have shown that these tools can successfully predict the major metabolic pathways for many drugs. For example, in the case of two different chemotypes, molecular modeling was used to predict that a single binding mode in CYP3A4 could lead to the oxidation of two different methyl groups, suggesting that deuteration of both would be necessary to significantly reduce metabolism. acs.org

The following table provides a hypothetical output from an in silico SOM prediction tool for this compound.

Atom/PositionPredicted Likelihood of MetabolismEffect of Deuteration (d6)
N-dealkylation HighReduced due to KIE
Aromatic Hydroxylation (ortho to hydroxyl) ModerateUnchanged
Aromatic Hydroxylation (meta to hydroxyl) LowUnchanged
Aliphatic Hydroxylation (benzylic position) HighReduced due to KIE

This table is a hypothetical representation and not based on actual experimental data for this compound.

Research Gaps and Future Directions in the Study of P Hydroxy Benzphetamine D6

Exploration of Novel Biotransformation Pathways in Non-Traditional Biological Matrices

The biotransformation of benzphetamine is primarily documented in conventional matrices like urine and blood plasma. However, there is a significant gap in understanding its metabolic fate in non-traditional biological matrices. Future research should focus on identifying and quantifying p-Hydroxy Benzphetamine-d6 and its parent compound in alternative specimens.

Hair Analysis: Hair can provide a longer detection window for drug use compared to blood or urine. icpms.cz Investigating the incorporation of p-Hydroxy Benzphetamine and its deuterated standard into hair could establish its utility in long-term exposure monitoring. icpms.czresearchgate.net Animal studies have already confirmed the incorporation of metabolites of other organic contaminants into hair, suggesting a similar pathway for benzphetamine metabolites. researchgate.net

Saliva and Sweat: These matrices allow for non-invasive sample collection. Exploring the presence and stability of this compound in oral fluid and sweat could lead to the development of rapid, on-site testing methods.

Other Tissues: Post-mortem analysis could benefit from understanding the distribution of this metabolite in various tissues, such as the liver, kidney, and brain. epa.gov Studies on other compounds show that nonvolatile metabolites can be detected in the liver, kidney cortex, and gastrointestinal mucosa. epa.gov

This exploration would not only enhance biomonitoring capabilities but also provide a more complete picture of the compound's distribution and persistence in the body.

Development of Advanced Analytical Techniques for Trace-Level Detection of Deuterated Metabolites

While existing methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are effective, the push for greater sensitivity and specificity continues. hilarispublisher.commdpi.com The detection of trace levels of metabolites, especially in complex matrices, necessitates the development and application of more advanced analytical technologies.

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) LC-MS offer superior mass accuracy and resolution, enabling more confident identification of metabolites and differentiation from background interferences, which is crucial when dealing with low-concentration samples. americanpharmaceuticalreview.com

Multidimensional Chromatography: Comprehensive two-dimensional gas chromatography (GCxGC) and multidimensional liquid chromatography (LCxLC) provide significantly enhanced resolving power for extremely complex samples, which could be vital for separating isomeric metabolites or isolating the target analyte from a dense matrix background. hilarispublisher.com

Improved Sample Preparation: Research into novel solid-phase extraction (SPE) sorbents and microextraction techniques could improve recovery and reduce matrix effects, leading to lower limits of detection and quantification for this compound. mdpi.com

The following table outlines potential advanced analytical methods and their advantages for detecting trace levels of deuterated metabolites.

Analytical TechniqueKey Advantage for Deuterated Metabolite DetectionPotential Application
Q-TOF LC-MS High mass accuracy and sensitivity for confident identification at low concentrations. americanpharmaceuticalreview.comDifferentiating the d6-metabolite from endogenous interferences in complex matrices like hair or tissue.
GCxGC-MS Enhanced peak capacity and separation power for complex volatile samples. hilarispublisher.comResolving isomeric metabolites and improving detection in environmental samples.
LCxLC-MS/MS Superior chromatographic resolution for complex liquid samples. hilarispublisher.comAnalysis of trace levels in matrices with significant protein or lipid content, such as post-mortem tissues.
Supercritical Fluid Chromatography (SFC) Fast separation of chiral compounds. researchgate.netEnantioselective analysis of benzphetamine metabolites.

Expansion of Mechanistic Studies to Other Enzyme Classes or Species-Specific Metabolic Differences

The metabolism of benzphetamine is known to be primarily mediated by Cytochrome P450 (CYP) enzymes, particularly isoforms in the CYP2C and CYP3A families. nih.govresearchgate.net However, significant gaps remain in our understanding of the complete enzymatic machinery involved.

Beyond Major CYPs: While major CYPs are well-studied, the role of other enzyme classes, such as flavin-containing monooxygenases (FMOs) or aldo-keto reductases (AKRs), in the biotransformation of benzphetamine and its metabolites is largely unexplored. fu-berlin.de Mechanistic studies using recombinant enzymes could elucidate these alternative pathways. nih.gov

Species-Specific Metabolism: There are notable differences in CYP enzyme expression and activity across species (e.g., human, rat, mouse). nih.gov Extrapolating metabolic data from animal models to humans can be misleading. nih.gov A significant research gap exists in comparative metabolic studies for benzphetamine using this compound as a tool. Such studies would be invaluable for preclinical drug development and toxicological risk assessment.

Integration with Omics Technologies for Systems-Level Understanding of Biotransformation

Modern "omics" technologies offer a powerful approach to understanding drug metabolism on a systemic level. A significant future direction is the integration of these technologies to study the effects of benzphetamine exposure, using this compound as a quantitative tracer.

Metabolomics: Untargeted metabolomics could identify novel, previously uncharacterized metabolites of benzphetamine by tracking metabolic shifts following its administration. This could reveal new biotransformation pathways.

Proteomics: By analyzing changes in the proteome, particularly the expression levels of metabolic enzymes in the liver or other tissues, researchers could gain insight into the specific enzymes regulated by or involved in benzphetamine metabolism.

Transcriptomics: Studying changes in gene expression (mRNA levels) of metabolic enzymes and transporters can provide an early indication of the cellular response to xenobiotic exposure. The use of advanced data analysis and chemometrics is crucial for interpreting the complex datasets generated by these technologies. researchgate.net

Opportunities for Application in Forensic or Environmental Analytical Chemistry

The use of this compound has clear potential beyond its role in basic metabolic studies, particularly in applied analytical fields.

Forensic Toxicology: The primary application is as an internal standard for the definitive, quantitative analysis of p-Hydroxy Benzphetamine in forensic casework. researchgate.netresearchgate.net Its use ensures accuracy and precision by correcting for analyte loss during sample preparation and instrumental variability. researchgate.net There is an opportunity to include it in validated, multi-analyte methods for routine screening of drugs of abuse. westernsydney.edu.au

Environmental Analysis: Pharmaceuticals and their metabolites are considered emerging environmental contaminants. mdpi.com While likely present at ultra-trace levels, the development of highly sensitive methods could allow for the detection of benzphetamine and its metabolites in wastewater or surface water. In this context, this compound would be an essential tool for quantifying environmental concentrations and studying the fate and degradation of the parent drug in environmental systems. hilarispublisher.com

The table below summarizes potential applications in these fields.

FieldSpecific Application of this compoundResearch Goal
Forensic Toxicology Internal Standard in LC-MS/MS or GC-MS assays. researchgate.netresearchgate.netAccurate quantification of benzphetamine abuse in biological samples (urine, blood, hair).
Workplace Drug Testing Calibrator or standard in high-throughput screening immunoassays. researchgate.netDevelopment of more specific and reliable tests for benzphetamine use.
Environmental Chemistry Isotope-labeled standard for trace quantification in environmental matrices. mdpi.comMonitoring the presence and fate of pharmaceutical contaminants in water systems.
Bioremediation Studies Tracer compound to study microbial degradation pathways of amphetamine-like substances.Identifying microorganisms and enzymatic pathways capable of breaking down this class of compounds.

Q & A

Q. How to design a study investigating the role of this compound in modulating neurotransmitter uptake?

  • Methodological Answer : Use synaptosomal preparations or transfected HEK cells expressing monoamine transporters (e.g., SERT, DAT). Apply radiolabeled neurotransmitters (e.g., <sup>3</sup>H-dopamine) with/without this compound. Quantify uptake inhibition via scintillation counting and fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.